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1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid Documentation Hub

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  • Product: 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 936249-32-0

Core Science & Biosynthesis

Foundational

The Architecture of a Privileged Scaffold: A Technical Guide to Pyrazole Carboxylic Acid Derivatives in Drug Discovery

Foreword: Beyond the Five-Membered Ring In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The pyrazole carboxylic acid moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The pyrazole carboxylic acid moiety is a quintessential example of such a "privileged scaffold." Its inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms, appended with a carboxylic acid group—confer a unique combination of physicochemical properties and synthetic versatility. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazole carboxylic acid derivatives. We will delve into the causality behind synthetic choices, dissect the molecular mechanisms of action, and present actionable data to inform future drug design endeavors.

Strategic Synthesis of the Pyrazole Carboxylic Acid Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The pyrazole carboxylic acid core can be constructed through several robust and adaptable methods. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis and its variations remain a cornerstone for the preparation of pyrazole cores.[1] This method typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] The inclusion of a β-ketoester as the 1,3-dicarbonyl component is a common strategy to introduce a carboxylic acid precursor at either the 3 or 5 position of the pyrazole ring.

The regioselectivity of the initial nucleophilic attack by the hydrazine on the 1,3-dicarbonyl compound is a critical consideration. The more electrophilic carbonyl group is preferentially attacked. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole-3-Carboxylic Acid Derivative via Knorr Condensation [3]

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Step 2: Addition of β-Ketoester: To the stirred hydrazine solution, add the β-ketoester (1.0 eq) dropwise at room temperature.

  • Step 3: Cyclization: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.

  • Step 4: Hydrolysis (if starting with an ester): After cooling the reaction mixture, add a solution of sodium hydroxide or lithium hydroxide (e.g., 2.0 eq) in water/THF to hydrolyze the ester to the corresponding carboxylic acid. Stir at room temperature until TLC analysis indicates complete conversion.

  • Step 5: Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the pyrazole carboxylic acid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Substituted Hydrazine (R-NHNH2) Condensation Condensation & Cyclization Hydrazine->Condensation Ketoester β-Ketoester (R'COCH2COOR'') Ketoester->Condensation Hydrolysis Ester Hydrolysis Condensation->Hydrolysis Forms Ester Intermediate PyrazoleAcid Pyrazole Carboxylic Acid Hydrolysis->PyrazoleAcid

Caption: Workflow for the Knorr synthesis of pyrazole carboxylic acids.

1,3-Dipolar Cycloaddition: A Regioselective Alternative

The 1,3-dipolar cycloaddition reaction offers another powerful strategy for the synthesis of pyrazole carboxylic acids, often providing excellent control over regioselectivity.[2] This method typically involves the reaction of a diazo compound with an alkyne. The use of an α,β-alkynoate as the dipolarophile directly installs the carboxylic acid or ester group at the 4-position of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxylic Acid Derivative via 1,3-Dipolar Cycloaddition [4]

  • Step 1: In situ Generation of the Diazo Compound (if necessary): In a reaction vessel, dissolve the precursor to the diazo compound (e.g., a glycine ester hydrochloride) in a suitable solvent system (e.g., an aqueous/micellar environment). Cool the mixture to 0°C and add a solution of sodium nitrite.

  • Step 2: Acidification: Add a catalytic amount of acid (e.g., sulfuric acid) dropwise to the reaction mixture.

  • Step 3: Cycloaddition: Add the α,β-alkynoate (1.0 eq) to the reaction mixture and stir at room temperature. Monitor the reaction by TLC.

  • Step 4: Work-up and Isolation: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 5: Hydrolysis (if necessary): If the product is an ester, perform a standard hydrolysis as described in the Knorr synthesis protocol to obtain the carboxylic acid.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Diazo Diazo Compound (R-N2) Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne α,β-Alkynoate (R'C≡CCOOR'') Alkyne->Cycloaddition PyrazoleEster Pyrazole-4-carboxylate Ester Cycloaddition->PyrazoleEster

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

The Broad Biological Spectrum of Pyrazole Carboxylic Acid Derivatives

The pyrazole carboxylic acid scaffold is a recurring motif in compounds exhibiting a wide array of biological activities.[3] This versatility stems from the ability of the pyrazole ring to engage in various non-covalent interactions with biological targets, while the carboxylic acid group can act as a key hydrogen bond donor/acceptor or a handle for further derivatization.

Anti-inflammatory Activity: The Celecoxib Paradigm

Perhaps the most well-known application of a pyrazole derivative is in the anti-inflammatory drug Celecoxib. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[7]

The mechanism of action involves the binding of Celecoxib to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2, a crucial intermediate in the prostaglandin synthesis pathway.[8]

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate ProstaglandinH2 Prostaglandin H2 COX2->ProstaglandinH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins ProstaglandinH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Anticancer Activity: A Multifaceted Approach

Pyrazole carboxylic acid derivatives have emerged as promising candidates in oncology research, demonstrating a variety of anticancer mechanisms.[9] These include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[10][11]

The cytotoxic effects of these derivatives have been evaluated against a range of cancer cell lines, with some compounds exhibiting potent activity.

Table 1: Anticancer Activity of Selected Pyrazole Carboxylic Acid Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
1H-Pyrazolo[3,4-d]pyrimidineA549 (Lung)8.21 µM[11]
1H-Pyrazolo[3,4-d]pyrimidineHCT116 (Colorectal)19.56 µM[11]
Pyrazole-based hybrid heteroaromaticsA549 (Lung)42.79 µM[11]
Pyrazole carbohydrazideMDA-MB-231 (Breast)6.36 µM[12]
1,3,5-TriarylpyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.9 μM[13]
Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Pyrazole carboxylic acid derivatives have shown significant promise in this area.[14]

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylic Acid Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Dihydrotriazine substituted pyrazoleMRSA1 µg/mL[14]
Dihydrotriazine substituted pyrazoleE. coli1 µg/mL[14]
1H-pyrazole-3-carboxylic acid derivativeS. aureus25.1 µM[15]
1H-pyrazole-3-carboxylic acid derivativeB. cereusN/A[15]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies on pyrazole carboxylic acid derivatives have provided valuable insights for the rational design of more potent and selective compounds.[16]

Key Structural Modifications and Their Impact

Systematic modifications of the pyrazole carboxylic acid scaffold have revealed several key structural features that influence biological activity:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact potency and selectivity. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for high affinity.[17]

  • The Carboxylic Acid Moiety: The carboxylic acid group is often a critical pharmacophore, participating in key hydrogen bonding interactions with the target protein. Its conversion to an ester or amide can either enhance or diminish activity depending on the target and the nature of the modification.[18] For example, derivatization of the carboxylic acid to a carboxamide is a common strategy to modulate pharmacokinetic properties and introduce additional points of interaction.[19]

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. In a series of anti-inflammatory pyrazoline derivatives, increased lipophilicity was correlated with higher activity.[20]

Table 3: Illustrative SAR of Pyrazole Carboxamide Derivatives as Cannabinoid-1 (CB1) Antagonists [17]

R1 (at position 1)R5 (at position 5)R3 (at position 3)CB1 Receptor Affinity (Ki, nM)
2,4-Dichlorophenyl4-ChlorophenylPiperidinyl carboxamide1.9
2,4-Dichlorophenyl4-IodophenylPiperidinyl carboxamide0.7
2,4-Dichlorophenyl4-BromophenylPiperidinyl carboxamide1.2
2,4-Dichlorophenyl4-ChlorophenylN-propyl carboxamide15.7

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a remarkably versatile and synthetically accessible class of compounds with a proven track record in drug discovery. Their ability to interact with a wide range of biological targets, coupled with the tunability of their physicochemical properties, ensures their continued relevance in the development of new therapeutics. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse chemical space, the exploration of new biological targets, and the application of computational methods to guide the rational design of next-generation pyrazole-based drugs. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this privileged scaffold.

References

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Method of preparation of the pyrazoles.
  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI.
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  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics.
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  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters.
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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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Exploratory

The Ascendant Therapeutic Potential of Methoxyethyl Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold and the Strategic Importance of the Methoxyethyl Moiety The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold and the Strategic Importance of the Methoxyethyl Moiety

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across diverse therapeutic areas.[1][2] The strategic functionalization of this core structure is paramount in modulating its pharmacokinetic and pharmacodynamic profiles. Among the various substituents, the methoxyethyl group has emerged as a particularly intriguing moiety. Its introduction can enhance solubility, improve metabolic stability, and provide key interactions with biological targets, thereby augmenting the therapeutic potential of the parent pyrazole scaffold. This guide provides an in-depth exploration of the biological prowess of methoxyethyl pyrazole compounds, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

I. Anticancer Activity: Targeting the Proliferative Engine

Methoxyethyl pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.[3] The methoxyethyl group, in this context, can contribute to favorable binding interactions within the ATP-binding pocket of these enzymes.

A. Mechanism of Action: Kinase Inhibition and Beyond

A prominent mechanism of action for anticancer pyrazoles is the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[3][4] For instance, certain methoxy-substituted N-phenylpyrazoline derivatives have shown enhanced potency as anticancer agents, with molecular docking studies suggesting interactions with key residues like Met769 in the EGFR active site.[5] The methoxyethyl group can contribute to these interactions through hydrogen bonding and by improving the overall conformational fit of the molecule within the kinase domain.

Furthermore, some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.[6] The electron-donating nature of the methoxyethyl group can influence the redox properties of the pyrazole scaffold, potentially contributing to this pro-apoptotic activity.

anticancer_pathway Methoxyethyl Pyrazole Methoxyethyl Pyrazole Kinase (e.g., EGFR, CDK2) Kinase (e.g., EGFR, CDK2) Methoxyethyl Pyrazole->Kinase (e.g., EGFR, CDK2) Binds to Inhibition of Phosphorylation Inhibition of Phosphorylation Methoxyethyl Pyrazole->Inhibition of Phosphorylation ROS Generation ROS Generation Methoxyethyl Pyrazole->ROS Generation ATP Binding Site ATP Binding Site Kinase (e.g., EGFR, CDK2)->ATP Binding Site Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Inhibition of Phosphorylation->Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Blocks Reduced Cell Proliferation Reduced Cell Proliferation Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt)->Reduced Cell Proliferation Anticancer Effect Anticancer Effect Reduced Cell Proliferation->Anticancer Effect Induction of Apoptosis Induction of Apoptosis Induction of Apoptosis->Anticancer Effect Caspase Activation Caspase Activation ROS Generation->Caspase Activation Caspase Activation->Induction of Apoptosis anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Methoxyethyl Pyrazole Methoxyethyl Pyrazole Methoxyethyl Pyrazole->NF-κB Pathway Inhibits Methoxyethyl Pyrazole->COX-2 Enzyme Inhibits Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Upregulates Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Catalyzes Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)->Inflammation Prostaglandin Synthesis->Inflammation neuroprotective_pathway Oxidative Stress / Neuroinflammation Oxidative Stress / Neuroinflammation ROS ROS Oxidative Stress / Neuroinflammation->ROS Increases NF-κB Signaling NF-κB Signaling Oxidative Stress / Neuroinflammation->NF-κB Signaling Activates Methoxyethyl Pyrazole Methoxyethyl Pyrazole Methoxyethyl Pyrazole->ROS Scavenges Methoxyethyl Pyrazole->NF-κB Signaling Inhibits Neuronal Survival Neuronal Survival Methoxyethyl Pyrazole->Neuronal Survival Promotes Neuronal Apoptosis Neuronal Apoptosis ROS->Neuronal Apoptosis Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Signaling->Pro-inflammatory Cytokines Upregulates Pro-inflammatory Cytokines->Neuronal Apoptosis

Caption: Neuroprotective mechanisms of methoxyethyl pyrazoles.

B. Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)
  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyethyl pyrazole compounds for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a predetermined toxic concentration for a specified duration.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Data Analysis: Determine the protective effect of the compounds against H₂O₂-induced cell death and ROS production.

IV. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.

[2][3]#### A. Spectrum of Activity

Methoxyethyl pyrazole compounds have the potential to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. T[7]he lipophilicity imparted by the methoxyethyl group may enhance the penetration of these compounds through microbial cell membranes.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial two-fold dilutions of the methoxyethyl pyrazole compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Synthesis of Methoxyethyl Pyrazole Compounds

The synthesis of methoxyethyl pyrazole derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a β-diketone with a methoxyethyl-substituted hydrazine.

A. General Synthetic Scheme

synthesis_scheme β-Diketone β-Diketone Methoxyethyl Pyrazole Methoxyethyl Pyrazole β-Diketone->Methoxyethyl Pyrazole + Methoxyethyl Hydrazine Methoxyethyl Hydrazine Methoxyethyl Hydrazine Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Methoxyethyl Pyrazole Acid/Base Catalyst Acid/Base Catalyst Acid/Base Catalyst->Methoxyethyl Pyrazole

Caption: General synthesis of methoxyethyl pyrazoles.

B. Experimental Protocol: Synthesis of a Representative Methoxyethyl Pyrazole

This protocol describes the synthesis of 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamide.

[8]1. Reaction Setup: In a reaction vessel, combine the appropriate β-ketoester with an acylating agent in the presence of a base like pyridine. 2. Hydrazine Addition: Add 2-methoxyethylhydrazine to the reaction mixture. 3. Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). 4. Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). 5. Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired methoxyethyl pyrazole derivative. 6. Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

VI. Conclusion and Future Directions

Methoxyethyl pyrazole compounds represent a promising class of molecules with diverse and potent biological activities. Their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents warrants further investigation. The strategic incorporation of the methoxyethyl group offers a valuable tool for medicinal chemists to optimize the drug-like properties of the pyrazole scaffold. Future research should focus on elucidating the precise structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of these compounds in relevant disease models. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.

VII. References

  • Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. (2025). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). MDPI. Retrieved January 28, 2026, from [Link]

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  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved January 28, 2026, from [Link]

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  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2017). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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  • The Neuroprotective Effect of Maltol against Oxidative Stress on Rat Retinal Neuronal Cells. (2015). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole-containing heterocyclic compounds have emer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole-containing heterocyclic compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel pyrazole derivatives, with a specific focus on the 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid series. We delve into the mechanistic rationale behind their potential activity, outline detailed, field-proven protocols for assessing their efficacy, and provide a structure for systematic data analysis to establish robust structure-activity relationships (SAR).

Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents.[2][5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a variety of biological targets. In the context of infectious diseases, pyrazole derivatives have been identified as potent inhibitors of critical bacterial and fungal processes.[3][6] The global crisis of antibiotic resistance, driven by the overuse and misuse of existing drugs, has intensified the search for new chemical entities that can overcome established resistance mechanisms.[7]

Derivatives of pyrazole-3-carboxylic acid, in particular, have shown promise.[3] The carboxylic acid group can act as a key interaction point (e.g., a hydrogen bond donor/acceptor or a metal chelator) within an enzyme's active site, while substitutions at the N1 and other positions of the pyrazole ring allow for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy. This guide provides the necessary protocols to systematically evaluate novel derivatives, such as those substituted with a 2-methoxyethyl group at the N1 position, to determine their antimicrobial potential.

Mechanistic Landscape: How Pyrazole Derivatives Exert Antimicrobial Effects

While the precise mechanism for every new derivative must be determined empirically, the broader class of pyrazole antimicrobials has been shown to target several key bacterial pathways. Understanding these potential targets is crucial for hypothesis-driven drug design.

  • Cell Wall and Membrane Disruption: Some pyrazole-based compounds are believed to interfere with the integrity of the bacterial cell wall or cytoplasmic membrane.[1][6][8] This is a particularly attractive mechanism, as the cell wall is essential for bacterial survival and its composition differs significantly from that of mammalian cells.[1]

  • Enzyme Inhibition: Pyrazoles can act as inhibitors of essential bacterial enzymes. Molecular docking and enzymatic assays have implicated targets such as topoisomerase II/IV (critical for DNA replication) and cystathionine γ-lyase (involved in protecting bacteria from oxidative stress).[6]

  • Inhibition of Virulence Factors: More advanced mechanisms include the inhibition of global transcriptional regulators like MgrA in S. aureus, which controls virulence and antibiotic resistance.[6]

The diagram below illustrates the potential points of intervention for a novel pyrazole derivative within a bacterial cell.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication (Topoisomerase II/IV) Protein_Synthesis Protein Synthesis Cell_Wall Cell Wall Synthesis Metabolism Essential Metabolism (e.g., H₂S Production) Virulence Virulence Factor Regulation (MgrA) Pyrazole Pyrazole Derivative (e.g., 1-(2-Methoxyethyl)-1H- pyrazole-3-carboxylic acid) Pyrazole->DNA_Replication Inhibition Pyrazole->Cell_Wall Disruption Pyrazole->Metabolism Inhibition Pyrazole->Virulence Inhibition

Caption: Potential antimicrobial mechanisms of pyrazole derivatives.

Synthesis and Characterization: A High-Level Workflow

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid and its subsequent derivatization is the foundational step. While specific reaction conditions will vary, a general synthetic pathway often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole core.[9][10] The carboxylic acid moiety can then be modified (e.g., to form amides or esters) to explore SAR.

Synthesis_Workflow Start Starting Materials (e.g., 1,3-Dicarbonyls, (2-Methoxyethyl)hydrazine) Cyclization Cyclocondensation Reaction Start->Cyclization Core Core Scaffold 1-(2-Methoxyethyl)-1H- pyrazole-3-carboxylic acid Cyclization->Core Purification1 Purification & Characterization (NMR, MS, IR) Core->Purification1 Derivatization Derivatization (Amidation, Esterification, etc.) Purification1->Derivatization Final Final Library of Derivative Compounds Derivatization->Final Purification2 Final Purification & Characterization Final->Purification2 Assay_Workflow Start Synthesized Pyrazole Derivative Library MIC_Assay Primary Screen: Broth Microdilution MIC Assay Start->MIC_Assay Data_Analysis Determine MIC Value (Lowest concentration with no growth) MIC_Assay->Data_Analysis MBC_Assay Secondary Screen: Subculture for MBC Assay Data_Analysis->MBC_Assay If active Result Determine MBC Value (Lowest concentration that kills ≥99.9%) MBC_Assay->Result Conclusion Classify Compound: Bacteriostatic (MBC > 4x MIC) or Bactericidal (MBC ≤ 4x MIC) Result->Conclusion

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic logging of results is paramount for building an SAR model. The goal is to correlate specific structural modifications with changes in antimicrobial potency.

Table 1: Template for Summarizing Antimicrobial Activity Data

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMBC/MIC Ratio vs. S. aureus
Control Ciprofloxacin-0.50.25N/A≤4
PYR-MET-001 -H-COOH128>256>256>4
PYR-MET-002 -H-CONH₂64128>256≤4
PYR-MET-003 -Cl-CONH-Ph832128≤4
PYR-MET-004 -F-CONH-Ph41664≤4

Data shown is hypothetical and for illustrative purposes only.

Interpreting the Data: By analyzing the table, a researcher can begin to draw conclusions. For example:

  • Effect of the Carboxylic Acid Group: Comparing PYR-MET-001 (acid) to PYR-MET-002 (amide) might suggest that converting the acid to a simple amide improves activity.

  • Effect of Phenylamide: Comparing PYR-MET-002 to PYR-MET-003 suggests that a larger, more lipophilic phenylamide group drastically increases potency.

  • Effect of Halogen Substitution: Comparing PYR-MET-003 (-Cl) to PYR-MET-004 (-F) indicates that a fluorine atom at this position may be more favorable for activity than chlorine.

  • Spectrum of Activity: The data may show that the derivatives are more potent against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli), which can provide clues about the mechanism (e.g., inability to penetrate the Gram-negative outer membrane).

Conclusion

The 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. However, potential is only realized through rigorous and systematic evaluation. The protocols and frameworks detailed in this guide provide the necessary tools to accurately determine the antimicrobial efficacy of newly synthesized derivatives, differentiate between bacteriostatic and bactericidal mechanisms, and critically, build a robust structure-activity relationship model. This iterative process of synthesis, testing, and analysis is the fundamental engine of modern drug discovery and is essential in our collective effort to combat the growing threat of antimicrobial resistance.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Zahrani, N. A. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 1-21. [Link]

  • El-Sayed, N. F., Abdel-Aziz, S. A., & Abdel-Gawad, S. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2948. [Link]

  • Singh, R. P., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-225. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • Li, Y., Zhang, J., Wang, Y., Li, S., & Li, J. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331003. [Link]

  • Sathish Kumar, M., & Balasubramanian, S. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 324-330. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Journal of the Chinese Chemical Society, 57(3B), 599-605. [Link]

  • Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

  • Laouid, F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. SSRN Electronic Journal. [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2024). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Bioxivia. [Link]

  • Ispir, E. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • El-Sawy, E. R., Bahaa, E.-D. M., & Mandour, A. H. (2013). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Austrian Journal of Basic and Applied Sciences, 7(2), 903-912. [Link]

  • Patel, H. D., Patel, K. C., & Patel, S. K. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 62B(9), 1144-1153. [Link]

  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Karaelmas Fen ve Mühendislik Dergisi, 8(2), 481-487. [Link]

  • Manikandan, A., Sakthidevi, V., & Muthusubramanian, S. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1819-1825. [Link]

  • Patel, M. P., & Patel, R. G. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Arabian Journal of Chemistry, 9, S111-S117. [Link]

  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5807-5810. [Link]

Sources

Application

Application Note: Late-Stage Functionalization of Kinase Inhibitor Scaffolds via High-Throughput Pd-Catalysis

Abstract & Strategic Overview The synthesis of kinase inhibitors has evolved from linear, low-diversity routes to modular, convergent strategies driven by Structure-Based Drug Design (SBDD). The primary challenge in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of kinase inhibitors has evolved from linear, low-diversity routes to modular, convergent strategies driven by Structure-Based Drug Design (SBDD). The primary challenge in modern kinase discovery is not just potency, but selectivity and physiochemical properties (solubility, permeability).

This guide details the application of Palladium-Catalyzed Cross-Coupling (specifically Buchwald-Hartwig Amination) as a tool for Late-Stage Functionalization (LSF). By utilizing advanced ligand architectures and High-Throughput Experimentation (HTE), researchers can rapidly diversify the "solvent-exposed" regions of a kinase inhibitor while maintaining the critical "hinge-binding" core.

Key Application: Rapid synthesis of Type I and Type II ATP-competitive inhibitors (e.g., Aminopyrimidines, Quinazolines).

Scientific Foundation: The "Hinge-Binder" Strategy

Structural Logic

Kinase inhibitors generally consist of three pharmacophoric elements:

  • Hinge Binder: A heteroaromatic core (e.g., pyrimidine, pyridine, indazole) that forms H-bonds with the ATP-binding hinge region.

  • Spacer/Linker: Connects the core to the tail.

  • Solvent-Exposed Tail: Modulates solubility and pharmacokinetic (PK) properties.

The synthetic bottleneck is often the formation of the


 bond between the electron-deficient Hinge Binder and the nucleophilic Tail.
The Chemical Challenge

Standard


 (Nucleophilic Aromatic Substitution) often fails with electron-rich amines or requires harsh temperatures that degrade sensitive functional groups. Pd-catalyzed Buchwald-Hartwig amination  offers a solution but faces specific challenges in kinase chemistry:
  • Catalyst Poisoning: N-heterocycles (pyridines, imidazoles) in the scaffold can coordinate to Pd, shutting down the catalytic cycle.

  • Electronic Mismatch: Kinase cores are often electron-deficient, making oxidative addition slow without specialized ligands.

Visualizing the Design-Make-Test Cycle

The following workflow illustrates how LSF is integrated into the optimization cycle.

KinaseWorkflow Design SBDD: Hinge Core Selection Library Tail Fragment Library (Amines/Boronic Acids) Design->Library Define Vectors Screen HTE Screen: Pd Source + Ligand + Base Library->Screen 96-well Array Analysis LCMS/NMR Validation (Conversion & Purity) Screen->Analysis 2-4 hrs Analysis->Design SAR Feedback ScaleUp Scale-Up & Isolation (<5 ppm Pd) Analysis->ScaleUp Hit ID

Figure 1: Integration of High-Throughput Experimentation (HTE) in Kinase Inhibitor Synthesis. The loop allows for rapid iteration of "Tail" modifications.

Core Methodology: Buchwald-Hartwig Amination for Heterocycles

This section provides a "Self-Validating" protocol. It is designed to minimize false positives (dehalogenation) and maximize reproducibility.

Ligand Selection Matrix

The choice of ligand is the single most critical variable. For kinase scaffolds, bulky biaryl phosphines are required to prevent catalyst deactivation by the heterocycle.

Ligand ClassRepresentative LigandApplication ScopeMechanism of Action
BrettPhos BrettPhos / tBuBrettPhosPrimary amines, weak nucleophiles.Large steric bulk promotes reductive elimination.
RuPhos RuPhosSecondary amines, steric hindrance.Prevents

-hydride elimination.
XPhos XPhosGeneral purpose, aryl chlorides.High activity for oxidative addition.
BINAP BINAPNot recommended for this application.Often fails with N-heterocycle poisoning.
Standardized Protocol: C-N Coupling of Aminopyrimidines

Objective: Coupling a 2-chloro-4-aminopyrimidine (Hinge Core) with a substituted piperazine (Tail).

Reagents:

  • Substrate: 2-chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: Substituted amine (1.2 equiv)

  • Catalyst Precursor:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos (2-4 mol%) - Maintain 1:2 Pd:Ligand ratio

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon/Nitrogen for 5 minutes. Why: Oxygen poisons the Pd(0) species.

  • Pre-complexation (Critical): Add

    
     and BrettPhos to the vial. Add 1/3 of the solvent volume. Stir at RT for 5 minutes until the solution turns from dark purple/red to a lighter orange/brown. Why: Ensures active catalytic species (
    
    
    
    ) is formed before substrate exposure.
  • Substrate Addition: Add the aryl chloride, the amine, and the base. Wash sides with remaining solvent.

  • Thermal Activation: Seal the vial. Heat to 80–100°C .

  • Monitoring (Self-Validation):

    • T=1h: Take a 10

      
      L aliquot. Quench in MeOH. Analyze by UPLC-MS.
      
    • Stop Criteria: If conversion >90%, stop. If <10% and "Protodehalogenation" (Ar-Cl

      
       Ar-H) is observed, stop immediately—the catalyst is dead, and the hydride source (solvent/impurity) is reacting.
      
  • Workup & Scavenging:

    • Filter through Celite to remove bulk Pd black.

    • Scavenging: Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to mass) and stir for 2h. Why: Kinase assays are sensitive to trace metals; Pd can act as a false positive in biochemical assays.

Mechanism & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting failures.

PdCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine Poison Catalyst Poisoning (Heterocycle Binding) OxAdd->Poison N-heterocycle interference Deprot Deprotonation (Base assisted) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HCl RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the "Poisoning" pathway where the kinase hinge binder (often containing pyridines/imidazoles) can sequester the Palladium if the ligand is not bulky enough.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst deactivation or Oxidative Addition failure.Switch to a more active precatalyst (e.g., Pd-PEPPSI-IPr) or increase Temp to 110°C.
Dehalogenation (Ar-Cl

Ar-H)

-Hydride elimination or solvent reduction.
Switch solvent from Dioxane to Toluene. Ensure solvent is anhydrous.
Homocoupling (Ar-Ar) Presence of Oxygen.Re-degas solvents rigorously. Check inert atmosphere lines.
Low Yield with Heterocycles Pd coordination to substrate nitrogen.Increase Ligand:Pd ratio to 3:1 or use tBuBrettPhos (bulkier).

Case Study: Synthesis of a Dasatinib-like Core

To demonstrate the application, we examine the synthesis of a Type I inhibitor core.

  • Target: 2-((2-chloro-6-methylphenyl)amino)thiazole-5-carboxamide derivative.

  • Challenge: The thiazole amine is weakly nucleophilic, and the aryl halide is sterically hindered (ortho-chloro, ortho-methyl).

Protocol Adaptation:

  • Ligand Switch: Standard XPhos failed due to the steric hindrance of the aryl halide.

  • Solution: Josiphos (CyPF-tBu) or tBuXPhos was utilized. These ligands create a highly accessible yet protected metal center.

  • Base Effect:

    
     caused side reactions with the carboxamide. Switched to 
    
    
    
    (weaker base) in t-Amyl alcohol at 100°C.
  • Result: Yield improved from <10% to 82% isolated yield.

References & Further Reading

  • Buchwald-Hartwig Amination (Mechanisms & Scope):

    • Wikipedia Summary & History:[1][2][3]

    • Recent Advances in Sterically Demanding Ligands:

  • Pd-Catalysis in Pharmaceutical Synthesis:

    • Impact on Drug Discovery:[4][5][6]

    • Large Scale Applications:

  • Kinase Inhibitor Design & Hinge Binding:

    • Hinge Region Binding Strategies:

    • Aminopyrimidine Scaffolds:

  • Process Chemistry & Purity:

    • Pd Scavenging & ppm Level Catalysis:

Sources

Method

Application Notes &amp; Protocols: A Guide to the Investigation of Pyrazole Derivatives as Antiviral Agents

Abstract The urgent and persistent threat of viral diseases necessitates the continuous development of novel antiviral therapeutics.[1] Heterocyclic compounds, particularly pyrazole derivatives, have emerged as a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urgent and persistent threat of viral diseases necessitates the continuous development of novel antiviral therapeutics.[1] Heterocyclic compounds, particularly pyrazole derivatives, have emerged as a highly promising class of molecules due to their versatile biological activities.[2][3] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, serve as a privileged scaffold in medicinal chemistry, with derivatives showing efficacy against a wide range of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV), Herpes Simplex Virus, and Hepatitis A.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of novel pyrazole derivatives as potential antiviral agents. It outlines field-proven protocols from initial synthesis and in silico screening to detailed in vitro evaluation of antiviral efficacy and mechanism of action, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction: The Rationale for Pyrazole Scaffolds in Antiviral Drug Discovery

The pyrazole nucleus is a versatile building block that allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[4] Its aromatic nature and ability to participate in various non-covalent interactions make it an ideal scaffold for designing inhibitors that can bind effectively to viral protein targets.[5] Research has shown that pyrazole derivatives can interfere with multiple stages of the viral life cycle.[4][6] The combination of the pyrazole core with other pharmacophores, such as hydroxyquinoline, has been shown to enhance antiviral potency, highlighting a key strategy in modern drug design.[4] This guide provides an integrated workflow for identifying and characterizing novel pyrazole-based antiviral candidates.

Integrated Workflow for Antiviral Evaluation

The discovery pipeline for a new antiviral agent is a multi-step process that begins with compound design and synthesis and progresses through computational and biological screenings. This systematic approach ensures that only the most promising candidates, those with high efficacy and low toxicity, advance to further stages of development.

G cluster_0 Phase 1: Compound Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: In Vitro Biological Evaluation cluster_3 Phase 4: Lead Candidate Selection synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization synthesis->purification insilico In Silico Docking (Target Viral Proteins) purification->insilico cytotoxicity Cytotoxicity Assay (CC50) insilico->cytotoxicity antiviral Antiviral Assay (IC50) cytotoxicity->antiviral moa Mechanism of Action (MoA) antiviral->moa analysis Data Analysis (Calculate Selectivity Index) moa->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Overall workflow for the investigation of pyrazole derivatives as antiviral agents.

Synthesis and Characterization

The foundation of any antiviral investigation is the successful synthesis of high-purity compounds. Pyrazole derivatives can be synthesized through various established methods.

Protocol 1: General Synthesis of 4,5-Dihydropyrazole Derivatives

Principle: This protocol describes a classic and reliable method for synthesizing a pyrazole scaffold by reacting an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[7] The nucleophilic addition of hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration, yields the dihydropyrazole ring.

Materials:

  • Substituted α,β-unsaturated ketone (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve the α,β-unsaturated ketone (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

In Silico and In Vitro Evaluation Protocols

In Silico Screening: Molecular Docking

Rationale: Before proceeding to costly and time-consuming wet-lab experiments, molecular docking provides valuable insights into the potential binding affinity of the synthesized compounds against key viral protein targets, such as the main protease (Mpro) or RNA-dependent RNA polymerase.[5] This allows for the prioritization of compounds that are most likely to be active.

Protocol 2: Molecular Docking Study

  • Protein Preparation: Obtain the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the synthesized pyrazole derivatives. Minimize their energy and assign appropriate charges.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, MOE) to predict the binding pose and affinity (docking score) of each pyrazole derivative within the active site of the target protein.[8]

  • Analysis: Analyze the docking results. Compounds with lower binding energies (more negative scores) and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site are considered promising candidates for in vitro testing.[6]

In Vitro Evaluation: Determining Efficacy and Safety

Self-Validation and Controls: For all in vitro assays, the inclusion of controls is critical for data integrity.

  • Cell Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline viability.

  • Virus Control: Cells infected with the virus and treated with vehicle, to establish maximum viral effect.

  • Positive Control: A known antiviral drug (e.g., Hydroxychloroquine for certain coronaviruses) to validate assay performance.[9]

Protocol 3: Cytotoxicity Assay (MTT Assay)

Principle: This assay determines the concentration at which a compound is toxic to the host cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This is crucial for distinguishing true antiviral activity from non-specific cytotoxicity.[8]

Materials:

  • Host cell line (e.g., Vero E6 for coronaviruses)[9]

  • 96-well microtiter plates

  • Complete growth medium

  • Synthesized pyrazole derivatives (in various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells (e.g., 1x10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of the pyrazole derivatives in the growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell controls with vehicle only.

  • Incubate for 48-72 hours (duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Protocol 4: Antiviral Activity Assay (Plaque Reduction Assay)

Principle: This is the gold standard for quantifying viral infectivity. A viral plaque is a clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. An effective antiviral agent will reduce the number and/or size of these plaques.[1]

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Pyrazole derivatives

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose)

  • Crystal violet staining solution

Procedure:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Prepare serial dilutions of the pyrazole derivatives.

  • Pre-incubate the virus stock with the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture (approx. 100 plaque-forming units/well).

  • Allow the virus to adsorb for 1 hour.

  • Remove the inoculum and overlay the cells with 3 mL of the agarose-containing overlay medium mixed with the corresponding compound concentration.

  • Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC₅₀), the compound concentration that reduces the plaque number by 50% compared to the virus control.

Mechanism of Action (MoA) Studies

Rationale: To understand how a compound exerts its antiviral effect, it is essential to determine which stage of the viral lifecycle it targets. These assays dissect the compound's activity into three primary modes.[4]

G cluster_modes Points of Antiviral Intervention cluster_cell Virus Free Virus Particle HostCell Host Cell Virus->HostCell Attachment Adsorption 1. Adsorption Inhibition Adsorption->Virus Blocks Attachment Virucidal 2. Virucidal Effect Virucidal->Virus Direct Inactivation Replication 3. Replication Inhibition Replication_Node Viral Replication (Inside Host Cell) Replication->Replication_Node Blocks Synthesis Entry->Uncoating Uncoating->Replication_Node Replication_Node->Assembly Assembly->Release Release->Virus New Virions

Caption: Potential mechanisms of action for pyrazole-based antiviral agents.

Protocol 5: Differentiating the Mode of Antiviral Action This protocol uses a time-of-addition approach to pinpoint the stage of viral infection that is inhibited. The plaque reduction assay is used as the readout method.

  • Virucidal Assay:

    • Pre-incubate the virus stock directly with a high concentration of the pyrazole derivative for 1-2 hours at 37°C.

    • Dilute the mixture significantly to reduce the compound concentration to a non-inhibitory level.

    • Infect the host cells with this diluted mixture and perform a plaque assay.

    • Interpretation: A reduction in plaques indicates a direct virucidal effect, where the compound inactivates the virus before it can infect a cell.[4]

  • Adsorption (Attachment) Inhibition Assay:

    • Chill the host cell monolayers at 4°C.

    • Simultaneously add the virus and the pyrazole derivative to the cells.

    • Incubate at 4°C for 2-3 hours to allow attachment but prevent entry.

    • Wash the cells to remove unattached viruses and the compound.

    • Add a compound-free overlay medium and perform a plaque assay.

    • Interpretation: A reduction in plaques suggests the compound prevents the virus from attaching to the host cell surface.[4]

  • Replication Inhibition Assay:

    • Infect host cells with the virus and allow for adsorption (1 hour at 37°C).

    • Wash the cells to remove any un-adsorbed virus.

    • Add an overlay medium containing the pyrazole derivative.

    • Perform a plaque assay.

    • Interpretation: A reduction in plaques indicates the compound inhibits post-entry stages of the viral life cycle, such as genome replication, protein synthesis, or assembly.[8]

Data Analysis and Interpretation

The ultimate goal of the initial in vitro screening is to identify compounds with a favorable therapeutic window. This is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / IC₅₀

A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations well below those that are toxic to the host cell.[1] An SI value >10 is generally considered a good starting point for a promising lead compound.

Table 1: Example Data Summary for Investigated Pyrazole Derivatives

Compound IDTarget VirusCC₅₀ (µM) on Vero E6 CellsIC₅₀ (µM)Selectivity Index (SI)
PZ-001SARS-CoV-2>1005.2>19.2
PZ-002SARS-CoV-285.425.13.4
PZ-003MERS-CoV>1008.9>11.2
Control DrugSARS-CoV-292.14.520.5

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of pyrazole derivatives as antiviral agents. By systematically assessing synthesis, cytotoxicity, antiviral efficacy, and mechanism of action, researchers can efficiently identify promising lead candidates. Future work on these candidates should involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in more complex models, such as primary human cell cultures and, eventually, in vivo animal models, to assess their pharmacokinetic properties and therapeutic potential.[10][11]

References

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. Available at: [Link]

  • Pyrazole derivatives with antiviral activity. (n.d.). ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2012). PubMed Central. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Publishing. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024). RSC Advances. Available at: [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). PubMed. Available at: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. Available at: [Link]

  • Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (2008). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). ResearchGate. Available at: [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). ResearchGate. Available at: [Link]

  • Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. (2023). PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazole N-Alkylation

Welcome to the technical support center for pyrazole N-alkylation. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side products and achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two products in my pyrazole N-alkylation. What is the most common side product and why does it form?

The most common issue in the N-alkylation of unsymmetrically substituted pyrazoles is the formation of a mixture of two regioisomers: the N1- and N2-alkylated products. This occurs because the pyrazole anion, formed upon deprotonation by a base, has two nucleophilic nitrogen atoms with similar electronic properties.[1] The negative charge is delocalized across the N-N bond, allowing the alkylating agent to attack either nitrogen.

The ratio of these two isomers is influenced by a delicate interplay of steric and electronic factors related to the substituents on the pyrazole ring, the electrophilicity and size of the alkylating agent, the solvent, and the base employed.[1][2]

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrazole Pyrazole Pyrazole_Anion Pyrazole Anion (Delocalized Charge) Pyrazole->Pyrazole_Anion + Base - H-Base+ Base Base N1_Product N1-Alkylated Pyrazole (Major/Minor) Pyrazole_Anion->N1_Product Attack at N1 N2_Product N2-Alkylated Pyrazole (Major/Minor) Pyrazole_Anion->N2_Product Attack at N2 Alkylating_Agent Alkylating Agent (R-X)

Caption: Competing N1 and N2 alkylation pathways after deprotonation.

Q2: Can I avoid side products other than regioisomers?

Yes. While regioisomer formation is the primary challenge, other side reactions like quaternization (dialkylation), isomerization, and elimination (if using certain alkyl halides) can occur.[3] Using a slight excess of the pyrazole relative to the alkylating agent can help minimize quaternization. Careful selection of the alkylating agent and reaction conditions, such as avoiding overly harsh bases or high temperatures, can prevent elimination and isomerization reactions.[4] Solvent-free conditions under microwave irradiation have been reported to be effective in avoiding many of these side reactions.[3]

Troubleshooting Guides

Issue: Low Regioselectivity - My N1/N2 isomer ratio is close to 1:1.

This is a common problem when the electronic and steric differences between the two nitrogen atoms are minimal. Here’s how you can improve the selectivity for the desired isomer.

Underlying Causes and Solutions:

  • Steric Hindrance is Insufficient: The alkylating agent may not be bulky enough to be directed by the substituents on the pyrazole ring.

    • Solution: Employ a sterically demanding alkylating agent. For instance, to favor methylation at the less hindered N1 position, α-halomethylsilanes can be used as masked methylating reagents. The bulky silyl group directs the initial alkylation, and a subsequent protodesilylation step yields the N-methyl pyrazole with high selectivity.[5][6][7]

  • Reaction Conditions are Not Optimized: The choice of base and solvent significantly impacts the regiochemical outcome.[8]

    • Solution: Systematically screen different bases and solvents. For example, using potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation for 3-substituted pyrazoles.[3] The combination of a weaker base and a polar aprotic solvent can enhance selectivity.

  • Electronic Effects are Not Being Leveraged: The electronic nature of the substituents on the pyrazole ring can direct the alkylation.

    • Solution: If possible, modify a substituent on the pyrazole to electronically favor alkylation at the desired nitrogen. For example, converting a carbonyl group to a hydrazone can guide the regioselectivity of alkylation in trifluoromethylated pyrazoles.[1]

G Start Low Regioselectivity Decision1 Is N1 the desired isomer? Start->Decision1 Increase_Sterics Increase Steric Bulk of Alkylating Agent (e.g., α-halomethylsilanes) Decision1->Increase_Sterics Yes N2_Strategy Consider Alternative Strategies for N2 Selectivity Decision1->N2_Strategy No Optimize_Conditions Optimize Base/Solvent (e.g., K2CO3/DMSO) Increase_Sterics->Optimize_Conditions Modify_Substituent Modify Pyrazole Substituent to Direct Electronically Optimize_Conditions->Modify_Substituent End Improved Selectivity Modify_Substituent->End N2_Strategy->Optimize_Conditions

Caption: Workflow for improving regioselectivity in pyrazole N-alkylation.

Issue: Difficulty Separating N1 and N2 Isomers.

Even with optimized conditions, complete selectivity may not be achieved. The similar polarity of the regioisomers often makes their separation by column chromatography challenging.

Solutions:

  • Derivative Formation: If the isomers have a suitable functional group, consider forming derivatives that have different physical properties, facilitating separation. After separation, the original functionality can be restored.

  • Advanced Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): This technique can offer better resolution for closely related isomers compared to standard HPLC.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, this can be a viable option.

  • Crystallization: Attempt fractional crystallization of the product mixture. Sometimes, one isomer will preferentially crystallize from a specific solvent system.

Protocols for Enhanced Regioselectivity

Protocol 1: N1-Selective Alkylation using a Sterically Bulky Alkylating Agent

This protocol is adapted from methodologies that use sterically hindered reagents to achieve high N1 selectivity.[6]

Step-by-Step Methodology:

  • To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like cesium carbonate (Cs2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the sterically bulky alkylating agent (e.g., (chloromethyl)triisopropylsilane, 1.2 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the intermediate silyl-methylated pyrazole by column chromatography.

  • Dissolve the purified intermediate in a solvent like THF.

  • Add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.5 eq) and a small amount of water.

  • Stir at room temperature until desilylation is complete.

  • Work up the reaction and purify the final N1-methylated pyrazole.

Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation

This method is advantageous for its speed, high yields, and avoidance of side reactions.[3]

Step-by-Step Methodology:

  • In a microwave-safe vial, mix the pyrazole (1.0 eq), the alkylating agent (1.1 eq), and a solid base such as sodium hydrogen carbonate (NaHCO3, 2.0 eq).

  • Ensure the solids are thoroughly mixed.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Summary: Influence of Reaction Conditions on Regioselectivity

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-PhenylMethyl IodideNaHTHF~3:1[6]
3-Phenyl(Chloromethyl)triisopropylsilaneCs2CO3MeCN>99:1 (after desilylation)[6]
3-ChloroBenzyl BromideK2CO3DMSOFavors N1[2]
3,5-DimethylEthyl BromoacetateNaHCO3None (Microwave)High N1 selectivity[3]
3-CF3, 5-acetylEthyl IodoacetateNaHDME/MeCNLow selectivity[1]
3-CF3, 5-hydrazoneEthyl IodoacetateNaHDME/MeCNHigh N1 selectivity[1]

References

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and field experience.

The synthesis of N-alkylated pyrazole carboxylic acids is a common task in medicinal chemistry and materials science.[1] However, scaling this process introduces challenges related to reaction control, regioselectivity, and product isolation that require careful consideration. This guide provides a robust, two-step synthetic route and the technical insights needed to overcome these hurdles.

Synthesis Overview

The most reliable and scalable pathway to 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid involves a two-step sequence:

  • N-Alkylation: Regioselective alkylation of a commercially available ethyl pyrazole-3-carboxylate with 1-bromo-2-methoxyethane.

  • Saponification: Hydrolysis of the resulting ester intermediate to the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification & Isolation Start Ethyl Pyrazole-3-carboxylate + 1-Bromo-2-methoxyethane Alkylation Base (K2CO3) Solvent (Acetonitrile) Heat (Reflux) Start->Alkylation Intermediate Ethyl 1-(2-Methoxyethyl)-1H- pyrazole-3-carboxylate Alkylation->Intermediate Hydrolysis Base (NaOH) Solvent (THF/Water) Heat Intermediate->Hydrolysis Acidification Acid (HCl) Precipitation Hydrolysis->Acidification Purification Filtration & Washing Acidification->Purification FinalProduct 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid Purification->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Part 1: Detailed Experimental Protocols

These protocols are designed for a 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.

Protocol 1: Synthesis of Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylate

Causality: The N-alkylation of pyrazoles is a classic nucleophilic substitution.[2] Pyrazole is weakly acidic and requires a base to deprotonate the N-H, forming the more nucleophilic pyrazolide anion. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation, minimizing side reactions often seen with stronger bases like sodium hydride on a large scale. Acetonitrile is an excellent polar aprotic solvent for this reaction, promoting the SN2 reaction while being relatively easy to remove. The primary challenge is controlling regioselectivity, as alkylation can occur at either N1 or N2. For 3-substituted pyrazoles, alkylation typically favors the N1 position due to steric hindrance, but the formation of the N2 isomer is a common impurity.[3]

ParameterValue/ReagentMoles (eq.)Notes
Starting Material Ethyl pyrazole-3-carboxylate1.0 molEnsure dryness.
Alkylating Agent 1-Bromo-2-methoxyethane1.1 mol (1.1 eq.)A slight excess ensures complete consumption of the starting pyrazole.
Base Anhydrous Potassium Carbonate (K₂CO₃)1.5 mol (1.5 eq.)Use finely powdered and anhydrous for best results.
Solvent Acetonitrile (MeCN)2.0 LEnsure solvent is dry to prevent side reactions.
Temperature Reflux (~82°C)-
Reaction Time 12-24 hours-Monitor by TLC/LC-MS.

Step-by-Step Procedure:

  • Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe. Purge the vessel with nitrogen.

  • Charging Reagents: Charge ethyl pyrazole-3-carboxylate, potassium carbonate, and acetonitrile to the reactor.

  • Heating: Begin stirring and heat the slurry to a gentle reflux.

  • Addition: Slowly add 1-bromo-2-methoxyethane to the refluxing mixture over 1-2 hours. An uncontrolled addition can lead to a significant exotherm.

  • Reaction: Maintain the reaction at reflux, monitoring for the disappearance of the starting material by TLC or LC-MS (approx. 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil. The crude product can often be used directly in the next step if analysis shows high conversion.

Protocol 2: Saponification to 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid

Causality: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt and alcohol.[4] Using sodium hydroxide in a water/THF mixture ensures both the base and the organic ester are soluble, allowing the reaction to proceed efficiently.[5] Following hydrolysis, the reaction mixture is acidified. This protonates the water-soluble carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, which is a key step for isolation and purification.[6]

ParameterValue/ReagentMoles (eq.)Notes
Starting Material Crude Ethyl 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylate~1.0 molFrom Protocol 1.
Base Sodium Hydroxide (NaOH)2.5 mol (2.5 eq.)An excess ensures complete and rapid hydrolysis.
Solvent Tetrahydrofuran (THF) / Water1.0 L / 1.0 LThe co-solvent system ensures miscibility.
Acid Concentrated Hydrochloric Acid (~12 M)As neededAdd until pH is ~2.
Temperature 60-65°C-For hydrolysis step.
Reaction Time 2-4 hours-Monitor by TLC/LC-MS for disappearance of ester.

Step-by-Step Procedure:

  • Setup: Use a reactor equipped with a mechanical stirrer and temperature probe.

  • Charging Reagents: Dissolve the crude ester from the previous step in THF. In a separate vessel, dissolve the sodium hydroxide in water (caution: exothermic).

  • Reaction: Add the NaOH solution to the ester solution. Heat the mixture to 60-65°C and hold for 2-4 hours, or until analysis confirms the hydrolysis is complete.

  • Solvent Removal: Cool the mixture and remove the THF under reduced pressure. This step is crucial as it simplifies the subsequent precipitation.

  • Acidification & Precipitation:

    • Transfer the remaining aqueous solution to a vessel equipped for cooling and vigorous stirring.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add concentrated HCl. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH of the slurry is stable at ~2. A rapid addition can cause the product to oil out or trap impurities.

  • Isolation:

    • Stir the cold slurry for an additional 1-2 hours to allow for complete crystallization.

    • Filter the solid product.

    • Wash the filter cake with cold water until the filtrate is neutral (pH ~6-7) to remove inorganic salts.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity an issue in the N-alkylation step?

A1: The pyrazole ring has two nitrogen atoms, both of which can act as nucleophiles. This can lead to the formation of two different constitutional isomers: the N1-alkylated product and the N2-alkylated product. While sterics at the C3 and C5 positions can influence the outcome, a mixture is often unavoidable.[3] For this synthesis, the N1 isomer is the desired product. The conditions provided are optimized to favor its formation, but the presence of the N2 isomer is the most common process-related impurity.

Q2: Can I use a different alkylating agent, like 2-methoxyethyl chloride?

A2: Yes, but chlorides are less reactive than bromides in SN2 reactions. Using 1-chloro-2-methoxyethane would likely require more forcing conditions, such as higher temperatures, a longer reaction time, or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions) to generate the more reactive iodide in situ.

Q3: Is it necessary to remove the THF before acidification?

A3: It is highly recommended, especially at scale. THF can increase the solubility of the carboxylic acid product, leading to lower isolated yields. Removing it ensures that the product precipitates more completely from the aqueous solution upon acidification.

Q4: My final product is slightly off-white or yellow. How can I improve the color?

A4: A slight coloration is common. If higher purity is required, consider a recrystallization step. A solvent system like ethyl acetate/heptane or isopropanol/water can be effective. Alternatively, a slurry wash with a non-polar solvent like methyl tert-butyl ether (MTBE) can remove some colored impurities.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Troubleshooting_Logic cluster_step1 Step 1: N-Alkylation Issues cluster_step2 Step 2: Saponification & Isolation Issues Problem Problem Encountered LowYield1 Low Yield or Incomplete Reaction Problem->LowYield1 Impurity1 High Level of N2 Isomer Impurity Problem->Impurity1 LowYield2 Low Yield or Incomplete Hydrolysis Problem->LowYield2 OilingOut Product Oils Out During Acidification Problem->OilingOut Filtering Difficult Filtration Problem->Filtering Cause:\n- Insufficient Base\n- Low Temperature\n- Wet Reagents Cause: - Insufficient Base - Low Temperature - Wet Reagents LowYield1->Cause:\n- Insufficient Base\n- Low Temperature\n- Wet Reagents Cause:\n- High Rxn Temp\n- Kinetic vs Thermo\n  Control Cause: - High Rxn Temp - Kinetic vs Thermo  Control Impurity1->Cause:\n- High Rxn Temp\n- Kinetic vs Thermo\n  Control Cause:\n- Insufficient NaOH\n- Short Rxn Time\n- Poor Solubility Cause: - Insufficient NaOH - Short Rxn Time - Poor Solubility LowYield2->Cause:\n- Insufficient NaOH\n- Short Rxn Time\n- Poor Solubility Cause:\n- Rapid Acidification\n- High Temperature\n- Impurities Present Cause: - Rapid Acidification - High Temperature - Impurities Present OilingOut->Cause:\n- Rapid Acidification\n- High Temperature\n- Impurities Present Cause:\n- Fine Particles\n- Gummy Solid Cause: - Fine Particles - Gummy Solid Filtering->Cause:\n- Fine Particles\n- Gummy Solid

Caption: Logic map for troubleshooting common synthesis issues.

Symptom / Observation Potential Root Cause(s) Recommended Solutions & Actions
Step 1: Low Yield of Ester 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Base: The K₂CO₃ is hydrated or of poor quality. 3. Wet Solvent/Reagents: Water can consume the base and react with the alkylating agent.1. Extend Reaction Time: Continue reflux and monitor every 4-6 hours. 2. Use Fresh Base: Ensure K₂CO₃ is anhydrous and finely powdered. 3. Ensure Anhydrous Conditions: Use a dry solvent and dry starting materials.
Step 1: Significant (>10%) N2-isomer formed 1. Thermodynamic vs. Kinetic Control: Higher temperatures can sometimes favor the thermodynamically more stable isomer, which may not be the desired one.1. Lower Temperature: Try running the reaction at a lower temperature (e.g., 60°C) for a longer period. 2. Screen Bases/Solvents: A different base or solvent system may alter the isomeric ratio. This requires further development. 3. Purification: The N2 isomer will be hydrolyzed to its corresponding carboxylic acid. Separation may be possible via recrystallization of the final product.
Step 2: Incomplete Hydrolysis 1. Insufficient Base: Not enough NaOH was used to drive the reaction to completion. 2. Poor Solubility: The ester is not fully dissolved in the reaction medium. 3. Low Temperature: The reaction temperature is too low for efficient hydrolysis.1. Increase Base: Use up to 3.0 equivalents of NaOH. 2. Increase Co-solvent: Increase the amount of THF to improve solubility. 3. Increase Temperature: Raise the temperature to 70°C, but monitor for potential side reactions.
Step 2: Product Oils Out or Becomes Gummy During Acidification 1. Rapid pH Change: Adding the acid too quickly creates localized areas of high concentration and exotherms. 2. Temperature Too High: The heat of neutralization raises the temperature above the product's melting point (or eutectic point with impurities). 3. Purity Issues: The presence of impurities can depress the melting point.1. Slow, Sub-surface Addition: Add the acid slowly below the surface of the vigorously stirred, cold solution. 2. Maintain Low Temperature: Ensure the cooling bath is efficient and can handle the exotherm. A temperature of 0-5°C is ideal. 3. Add Seeding Crystals: If available, add a small amount of pure product when precipitation starts to encourage uniform crystallization.
Step 2: Final Product is Very Fine and Hard to Filter 1. "Crash" Precipitation: The product precipitated too quickly, not allowing for proper crystal growth. 2. Insufficient Aging: The crystal slurry was not stirred long enough for the particles to mature.1. Control Precipitation: Slow the rate of acid addition and ensure very efficient stirring. 2. Age the Slurry: Once precipitation is complete, continue to stir the cold slurry for several hours (2-12 h) to allow the crystals to grow larger (a process known as Ostwald ripening).
References
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(22), 13347-13354. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • 21.6 Chemistry of Esters. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]

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Troubleshooting

resolving poor solubility of pyrazole compounds in organic solvents

Technical Support Center: Pyrazole Compound Solubility Welcome to the technical support center for . This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Compound Solubility

Welcome to the technical support center for . This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges during synthesis, purification, or screening of pyrazole-based molecules. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, but their often crystalline and planar nature can lead to significant solubility hurdles.[1][2]

This resource provides a structured approach to troubleshooting, moving from fundamental principles to advanced, actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding pyrazole solubility.

Q1: Why are my pyrazole compounds poorly soluble in common organic solvents?

A1: The solubility of pyrazole derivatives is governed by a balance of factors inherent to their structure:

  • Intermolecular Forces: Unsubstituted or N-H pyrazoles can form strong intermolecular hydrogen bonds, leading to high lattice energy in the solid state which must be overcome by the solvent.[3][4]

  • Molecular Polarity & Structure: The pyrazole ring itself has both polar (N-N moiety) and non-polar (C-C, C-H bonds) characteristics. Solubility is favored when the polarity of the solvent closely matches that of the pyrazole derivative—the "like dissolves like" principle.[5][6]

  • Substituent Effects: Large, non-polar, or symmetrical substituents can increase the lipophilicity and molecular weight, often decreasing solubility in polar solvents. Conversely, polar substituents or those capable of hydrogen bonding can enhance solubility in polar solvents.[7]

Q2: What are the best starting solvents for dissolving pyrazole compounds?

A2: There is no single "best" solvent, as it is highly dependent on the specific structure of your pyrazole derivative. However, a good starting point is to screen a range of solvents with varying polarities.

  • Polar Protic Solvents: Ethanol and methanol are often effective for pyrazoles with hydrogen bond donating or accepting groups.[8]

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are powerful solvents for a wide range of organic compounds, including many poorly soluble pyrazoles, due to their high polarity and ability to disrupt strong intermolecular forces.[9][10][11][12] Acetone is also a common choice for many pyrazole derivatives.[8][13]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly for more lipophilic pyrazole derivatives.

Q3: Does temperature always increase solubility?

A3: Generally, for most solid organic compounds, solubility in an organic solvent increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions. Heating provides this energy, favoring the dissolution process. However, this relationship is not universal and should be experimentally verified.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific solubility issues.

Problem 1: My pyrazole compound will not dissolve in my chosen reaction or analysis solvent at room temperature.

This is the most common solubility challenge. The following workflow provides a systematic approach to finding a solution.

Troubleshooting Workflow: Initial Dissolution Failure

G start Compound Insoluble at RT solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen heating Step 2: Apply Thermal Energy (Heating) solvent_screen->heating If partially soluble or insoluble sub_ss Test solvents of varying polarity: - Protic (EtOH, MeOH) - Aprotic (DMSO, NMP, DMF) - Chlorinated (DCM) - Ethers (THF, Dioxane) solvent_screen->sub_ss cosolvency Step 3: Use a Co-Solvent System heating->cosolvency If precipitation occurs on cooling or still insoluble sub_heat Gently heat solution with stirring. Monitor for dissolution. Caution: Use a condenser. heating->sub_heat advanced Step 4: Advanced Techniques cosolvency->advanced If still no success sub_co Add a strong solubilizing agent (e.g., DMSO, NMP) dropwise to a suspension in a weaker solvent. cosolvency->sub_co sub_adv Consider: - Salt Formation - Use of Surfactants - Hydrotropy advanced->sub_adv

Caption: A decision flowchart for troubleshooting poor pyrazole solubility.

Detailed Causality & Actions:

  • Step 1: Systematic Solvent Screening: The principle of "like dissolves like" is the guiding factor.[5][6] A compound's failure to dissolve means the energy required to break its crystal lattice is greater than the energy released from solvent-solute interactions. By screening a variety of solvents, you are systematically probing for a better energetic match.

    • Protocol: See Protocol 1: Systematic Solvent Screening .

  • Step 2: Apply Thermal Energy: Heating increases the kinetic energy of the system, helping solvent molecules to overcome the solute's lattice energy.[8] This is often the simplest and most effective initial step after selecting a promising solvent.

    • Action: In your chosen solvent, create a slurry of the compound and heat it gently with stirring (e.g., in 10-20°C increments). Observe the temperature at which dissolution occurs. Be aware that the compound may precipitate upon cooling.

  • Step 3: Use a Co-Solvent System: Sometimes a single solvent does not provide the optimal balance of polarity and hydrogen bonding characteristics. A co-solvent system can fine-tune these properties.[14] For example, adding a small amount of a strong polar aprotic solvent like DMSO to a suspension of a pyrazole in a weaker solvent like ethanol can dramatically increase solubility. The DMSO acts as a powerful disruptor of the crystal lattice, while the ethanol serves as the bulk medium.

    • Protocol: See Protocol 2: Co-Solvency Titration .

  • Step 4: Advanced Techniques: If the above methods fail, more significant modifications may be necessary. These techniques fundamentally alter the compound or its environment to favor dissolution.[15]

    • Salt Formation: For pyrazoles with a basic nitrogen atom, protonation with an acid can form a salt.[1] Salts often have vastly different (and typically higher) solubility profiles than the neutral parent compound.[15][16][17]

    • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution.[18][19][20] The hydrophobic core of the micelle can encapsulate the poorly soluble pyrazole, allowing it to be dispersed in the bulk solvent.[18][20] This is particularly useful for preparing aqueous formulations for biological screening.

Problem 2: My pyrazole compound dissolves upon heating but crashes out of solution when cooled to room temperature.

A2: This indicates that you have created a supersaturated solution at a higher temperature and the compound's solubility limit is much lower at room temperature.

  • Causality: The thermal energy was sufficient to force dissolution, but once removed, the system returns to its lower-energy state, which is the solid, crystalline form.

  • Solutions:

    • Maintain Elevated Temperature: If your experiment allows, simply maintain the temperature at which the compound remains in solution.

    • Use a Co-Solvent System: The compound may be more soluble in a co-solvent mixture at room temperature. Try the procedure in Protocol 2 . The goal is to find a solvent blend that keeps the compound dissolved even after cooling.

    • Accept as a Recrystallization Step: This behavior is the basis of recrystallization. If your goal is purification, this is a desirable outcome. You can use this property to your advantage by dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly to obtain pure crystals.

Section 3: Data Tables & Advanced Protocols

Solvent Selection Guide

The following table provides properties of common organic solvents to guide your selection process in a systematic manner.

SolventClassPolarity IndexBoiling Point (°C)Key Characteristics
Methanol Polar Protic5.165Hydrogen bond donor/acceptor. Good for polar pyrazoles.[8]
Ethanol Polar Protic4.378Similar to methanol, slightly less polar. Widely used.[8][10]
Acetone Polar Aprotic5.156Good general-purpose solvent. Hydrogen bond acceptor.[8][13]
DCM Chlorinated3.140Good for less polar, more lipophilic compounds. Volatile.
THF Ether4.066Aprotic, moderately polar. Can solvate a range of compounds.
Acetonitrile Polar Aprotic5.882Highly polar, often used in chromatography and reactions.[9]
DMF Polar Aprotic6.4153Strong, high-boiling solvent. Effective for many stubborn compounds.[10]
DMSO Polar Aprotic7.2189Exceptionally strong solvent; dissolves polar and nonpolar compounds.[11][12][21]
NMP Polar Aprotic6.7202Similar to DMSO/DMF, high boiling point, good thermal stability.[10][22][23]
Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense a small, measured amount (e.g., 1-2 mg) of your pyrazole compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.

  • Observation at RT: Agitate the vials at room temperature for 5-10 minutes (e.g., using a vortex mixer). Visually inspect for dissolution. Record the results as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heating Step: For vials where the compound is not fully soluble, gently heat them (e.g., to 50-60°C) with continued agitation. Record any changes in solubility.

  • Analysis: Identify the solvent or solvent class that provides the best solubility under your desired conditions (room temperature or heated).

Protocol 2: Co-Solvency Titration

  • Initial Suspension: Create a suspension of your compound (e.g., 10 mg) in a moderate solvent where it is poorly soluble (e.g., 1 mL of ethanol).

  • Titration: While stirring vigorously, add a strong, miscible co-solvent (e.g., DMSO or NMP) dropwise (e.g., 10-20 µL at a time).

  • Observation: Continue adding the co-solvent until the solid material completely dissolves.

  • Quantification: Record the total volume of co-solvent required. This gives you a quantitative measure of the solvent ratio needed to achieve dissolution (e.g., 9:1 ethanol:DMSO).

Mechanism Visualization: Surfactant Micelle Solubilization

G cluster_micelle Micelle Structure center s1 Hydrophilic Head center->s1 Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 s9 center->s9 s10 center->s10 s11 center->s11 s12 center->s12 pyrazole Pyrazole Compound label_solvent Bulk Solvent (e.g., Water)

Caption: Encapsulation of a hydrophobic pyrazole within a surfactant micelle.

References

  • Solubility of 1H-pyrazole (C3H4N2). Solubility of Things. Available from: [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. Available from: [Link]

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  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of COX-1/COX-2 Inhibition by Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Rationale for Selective COX-2 Inhibition The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2][3] However, the biological role of COX is nuanced, existing as two primary isoforms: COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions.[3][4] It synthesizes prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[5][6]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and mitogens.[3][4][7][8]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[9][10] While this effectively reduces inflammation (a COX-2 mediated process), the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[11][12]

This critical distinction spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[7][11][12] The pyrazole heterocycle has emerged as a cornerstone scaffold in the design of such selective agents, with celecoxib being the most prominent example.[12][13][14][15] This guide provides a comparative analysis of various pyrazole derivatives, elucidating the structural features governing their inhibitory potency and selectivity, and details the robust experimental methodologies required for their evaluation.

cluster_pathway Prostaglandin Synthesis Pathway cluster_cox1 Housekeeping Functions cluster_cox2 Inflammatory Response cluster_inhibition Mechanism of Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs1 Protective Prostaglandins COX1->PGs1 GI Mucosal Protection, Platelet Aggregation PGs2 Inflammatory Prostaglandins COX2->PGs2 Pain, Inflammation, Fever Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, etc.) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs Selective COX-2 Inhibitors (Pyrazole Derivatives) Coxibs->COX2 Selectively Inhibits

Figure 1: COX-1 vs. COX-2 pathways and points of inhibition.

The Pyrazole Scaffold: A Privileged Structure for COX-2 Selectivity

The success of pyrazole derivatives as selective COX-2 inhibitors is not accidental; it is a direct result of exploiting subtle but critical differences in the active sites of the two enzyme isoforms. A key distinction lies in the amino acid at position 523: COX-1 possesses a bulkier isoleucine (Ile523), while COX-2 has a smaller valine (Val523).[16] This substitution creates a larger, more accommodating hydrophobic side pocket in the COX-2 active site.

Medicinal chemists have masterfully exploited this structural variance. The archetypal diarylpyrazole structure, as seen in celecoxib and the experimental compound SC-558, features a central pyrazole ring with phenyl groups at the 1 and 3 (or 5) positions.[17][18] Crucially, one of these phenyl rings is substituted with a sulfonamide (-SO2NH2) or a similar functional group (e.g., methylsulfonyl).[19] This sulfonamide moiety is small enough to be sterically hindered by Ile523 in COX-1 but fits perfectly into the side pocket of COX-2, where it forms hydrogen bonds with residues like Arg513, establishing a stable and selective interaction.[18][19]

Figure 2: Key pharmacophoric features of pyrazole-based COX-2 inhibitors.

Comparative Inhibitory Profiles of Pyrazole Derivatives

The efficacy and selectivity of COX inhibitors are quantified by their half-maximal inhibitory concentration (IC50) against each isoform. The Selectivity Index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), provides a numerical value for COX-2 preference. A higher SI value indicates greater selectivity.

The following table summarizes publicly available experimental data for several key pyrazole derivatives.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide~15~0.04~375[9]
SC-558 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide>1000.0093>10,750[18]
Mavacoxib 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide~17.5~0.08~219[20][21]
Deracoxib 4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide~3.8~0.08~47.5[15][22]
Compound 4a (Structure varies)5.640.678.41[23]
Compound 4b (Structure varies)6.120.5810.55[23]

Note: IC50 values can vary between studies based on specific assay conditions. The data presented is for comparative purposes.

Analysis of Comparative Data:

  • Celecoxib , the clinical benchmark, demonstrates high selectivity for COX-2.[9] Its p-tolyl group at the C-5 position and the trifluoromethyl group at C-3 contribute to its potent activity.

  • SC-558 , a closely related analogue, shows exceptionally high potency and selectivity for COX-2.[18] The substitution of a chloro group for the methyl group on the C-5 phenyl ring enhances its fit within the enzyme's active site.[16][24]

  • Mavacoxib , a long-acting NSAID used in veterinary medicine, also displays significant COX-2 selectivity.[20][25]

  • Deracoxib is another veterinary NSAID that is COX-2 selective, though its selectivity index is lower than that of celecoxib or SC-558.[15][22]

  • Novel Derivatives (e.g., 4a, 4b) from recent research highlight ongoing efforts to fine-tune the pyrazole scaffold. These compounds show promising COX-2 inhibitory activity, sometimes even surpassing that of celecoxib in specific assays, demonstrating the potential for further optimization.[23]

Experimental Protocol: In Vitro COX Inhibition Assay

A robust and reproducible in vitro assay is fundamental to determining the IC50 values and selectivity of candidate compounds. The following protocol describes a common colorimetric method, which is a self-validating system when appropriate controls are included.

Principle: This assay measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme facilitates this reduction, and in the process, oxidizes a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[26]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader (590-620 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound and the reference inhibitor in Assay Buffer.

    • Prepare the enzyme solution by diluting the COX-1 or COX-2 enzyme with Assay Buffer containing the Heme cofactor. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add 160 µL of Assay Buffer.

    • 100% Initial Activity Wells (Positive Control): Add 150 µL of the prepared enzyme solution and 10 µL of the solvent (DMSO).

    • Inhibitor Wells (Test and Reference): Add 150 µL of the prepared enzyme solution and 10 µL of the corresponding inhibitor dilution.

  • Incubation:

    • Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation:

    • Prepare the substrate solution by mixing Arachidonic Acid and the TMPD colorimetric substrate.

    • Add 20 µL of the substrate solution to all wells (except the Blank) to initiate the reaction.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

cluster_workflow In Vitro COX Inhibition Assay Workflow cluster_controls Self-Validating Controls Prep 1. Reagent Preparation (Enzyme, Inhibitors, Substrate) Plate 2. Plate Setup (Controls, Test Compounds) Prep->Plate Incubate 3. Pre-incubation (10 min, RT) Plate->Incubate Pos_Ctrl Positive Control (100% Activity) Plate->Pos_Ctrl Neg_Ctrl Reference Inhibitor (e.g., Celecoxib) Plate->Neg_Ctrl Blank Blank (No Enzyme) Plate->Blank Initiate 4. Reaction Initiation (Add Arachidonic Acid/TMPD) Incubate->Initiate Read 5. Kinetic Reading (Absorbance at 590 nm) Initiate->Read Analyze 6. Data Analysis (% Inhibition -> IC50 Calculation) Read->Analyze

Figure 3: Experimental workflow for the in vitro COX inhibition assay.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable and versatile platform for the development of selective COX-2 inhibitors.[12][14] The well-established structure-activity relationships, centered on the strategic placement of a sulfonamide or bioisosteric group to exploit the COX-2 side pocket, provide a clear roadmap for rational drug design.[19] As demonstrated by the comparative data, subtle modifications to the diaryl substituents can profoundly impact both potency and selectivity, offering fertile ground for optimization.

While minimizing gastrointestinal side effects has been a major success, the development of second-generation coxibs was met with challenges related to cardiovascular risks, likely due to the inhibition of COX-2-mediated prostacyclin production in blood vessels.[12][27][28] This underscores the need for continued research. Future efforts may focus on developing pyrazole derivatives with finely-tuned selectivity profiles or hybrid molecules that incorporate additional pharmacophores to mitigate off-target effects or confer new therapeutic benefits, such as dual COX/5-LOX inhibition.[29] The robust and precise experimental methodologies outlined in this guide are essential tools for advancing these next-generation anti-inflammatory agents from the bench to the clinic.

References

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  • El-Shoukrofy, M. S., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(49), 30958-30975. Retrieved from [Link]

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  • Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33, 1-24. Retrieved from [Link]

  • Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2516–2522. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico ADMETox Prediction for Novel Pyrazole Compounds

Introduction: The Imperative of Early ADMETox Assessment for Pyrazole Scaffolds In modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, celebrated for its versatile biological activity.[1] These fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMETox Assessment for Pyrazole Scaffolds

In modern medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, celebrated for its versatile biological activity.[1] These five-membered heterocyclic compounds form the basis of numerous drugs with anti-inflammatory, antimicrobial, and antitumor properties.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profiles. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity are a primary driver of the staggering costs and timelines associated with drug development.

This is where in-silico ADMETox prediction becomes an indispensable tool.[3] By leveraging computational models, we can forecast the ADMETox properties of novel pyrazole derivatives before a single gram is synthesized, enabling a "fail fast, fail cheap" paradigm. This guide provides a comparative overview of freely accessible in-silico tools, a practical workflow for their application, and the scientific rationale behind interpreting the generated data for novel pyrazole compounds. The goal is to empower researchers to make more informed decisions, prioritizing compounds with a higher probability of success in downstream development.

Comparative Analysis of Freely Accessible ADMETox Prediction Tools

While comprehensive commercial software suites offer extensive modeling capabilities, several powerful, web-based tools provide robust and reliable predictions at no cost. For the scope of this guide, we will focus on two of the most widely used and respected platforms: SwissADME and pkCSM.[4]

FeatureSwissADMEpkCSMRationale & Insight
Primary Focus Drug-likeness, Physicochemical Properties, PharmacokineticsPharmacokinetics & ToxicitySwissADME excels at initial filtering based on properties like Lipinski's Rule of Five and solubility.[5] pkCSM provides a deeper dive into specific pharmacokinetic and toxicity endpoints.[6] Using both provides a complementary and more comprehensive picture.
Input Format SMILES, sketcherSMILESBoth tools use the simplified molecular-input line-entry system (SMILES), a universal standard for representing chemical structures.[7]
Key Predictions Lipinski's Rule of Five, Solubility (ESOL, Ali, SILICOS-IT models), GI Absorption, BBB Permeation, CYP Inhibitor (5 major isoforms), PAINS alerts.[8][9]Intestinal Absorption, Caco-2 Permeability, Volume of Distribution, CYP substrate/inhibitor (multiple isoforms), Total Clearance, AMES Toxicity, hERG Inhibition, Hepatotoxicity.[6][10]pkCSM's graph-based signatures allow for a broader range of toxicity predictions, which are critical for early-stage risk assessment.[11] SwissADME's multiple solubility models offer a consensus view on a crucial absorption parameter.[8]
Underlying Model Combination of topological methods, QSAR, and rule-based systems.Graph-based signatures and machine learning models.[6]pkCSM's use of graph-based signatures can capture intricate atomic distance patterns within the pyrazole scaffold, potentially leading to more nuanced predictions.[11]
Ease of Use Highly intuitive graphical interface with visual aids (e.g., Bioavailability Radar).Simple, list-based output.For rapid initial screening and visualization of drug-likeness, SwissADME's interface is superior. For detailed data extraction and comparison, pkCSM's straightforward output is efficient.
Experimental Workflow: In-Silico ADMETox Profiling of a Novel Pyrazole Compound

This section details a step-by-step protocol for conducting a comprehensive in-silico ADMETox analysis. The causality behind each step is explained to ensure a thorough and scientifically sound assessment.

Hypothetical Compound: A novel pyrazole-carboxamide derivative. Structure (SMILES): O=C(Nc1ccccc1)c2cn(C)nc2C

Causality: The initial step is to determine if the compound possesses fundamental physicochemical properties consistent with orally bioavailable drugs. This is a coarse filter to eliminate compounds that are unlikely to be absorbed regardless of their biological activity. Lipinski's Rule of Five is a cornerstone of this assessment.[12][13]

Protocol:

  • Navigate to the SwissADME web server.[9]

  • Input the SMILES string of the novel pyrazole compound into the query box.

  • Execute the prediction.

  • Analysis:

    • Lipinski's Rule of Five: Check for violations. An orally active drug generally should have no more than one violation of the following: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[12][14]

    • Solubility: Examine the predicted LogS values from the available models. Poor water solubility is a major hurdle for oral absorption.[15]

    • Bioavailability Score: This score, derived from multiple parameters, gives a probabilistic estimate of oral bioavailability.

Causality: Once a compound shows promise in its basic properties, the next critical step is to model its journey through the body—its absorption, distribution, and excretion. This helps in understanding how much of the drug will reach its target and how long it will stay in the body.

Protocol:

  • Navigate to the pkCSM web server.[6]

  • Input the SMILES string.

  • Select all relevant ADME and toxicity prediction modules.

  • Submit the query.

  • Analysis:

    • Absorption:

      • Intestinal Absorption (%): A high value (>80%) is desirable for oral drugs.

      • Caco-2 Permeability: This is an in-vitro model for intestinal permeability. A high permeability value is favorable.

    • Distribution:

      • Volume of Distribution (VDss): This parameter indicates the extent of drug distribution in tissues.

      • BBB Permeability (LogBB): Crucial for CNS-targeting drugs. A LogBB > 0.3 indicates good brain penetration, while a value < -1 suggests poor penetration.[16][17] In-silico models are increasingly used to predict this critical parameter.[18][19][20]

    • Metabolism:

      • CYP Substrate/Inhibitor: The Cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism.[21][22] Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to dangerous drug-drug interactions.[23] The model predicts if the pyrazole compound is likely to be a substrate or inhibitor of these enzymes.

    • Excretion:

      • Total Clearance: This predicts the rate at which the drug is eliminated from the body.

Causality: Early identification of potential toxicity is paramount to avoid catastrophic failures in later development stages. Key areas of concern include mutagenicity, cardiotoxicity, and liver toxicity.

Protocol:

  • Using the same pkCSM results from Step 2, navigate to the "Toxicity" section.

  • Analysis:

    • AMES Mutagenicity: The Ames test is a biological assay to assess the mutagenic potential of a compound.[24][25][26] A positive in-silico prediction is a significant red flag for potential carcinogenicity.[27][28]

    • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[29] A positive prediction for hERG I or II inhibition warrants serious consideration and further investigation.[30]

    • Hepatotoxicity: Drug-induced liver injury is a leading cause of drug withdrawal. A positive prediction here indicates a potential risk of liver damage.

Visualization of the In-Silico ADMETox Workflow

The following diagrams illustrate the logical flow of the prediction process and the key properties being assessed.

ADMETox_Workflow cluster_input Input cluster_screening Initial Screening cluster_profiling Detailed Profiling cluster_output Output & Decision Start Novel Pyrazole SMILES String SwissADME SwissADME Server Start->SwissADME DrugLikeness Physicochemical Properties (Lipinski's Rule, Solubility) SwissADME->DrugLikeness pkCSM pkCSM Server DrugLikeness->pkCSM Passes initial filter ADME Absorption Distribution Metabolism Excretion pkCSM->ADME Toxicity AMES Mutagenicity hERG Inhibition Hepatotoxicity pkCSM->Toxicity Decision Prioritize or Deprioritize? ADME->Decision Toxicity->Decision

Caption: High-level workflow for in-silico ADMETox prediction.

ADMET_Properties cluster_A cluster_D cluster_M cluster_E cluster_T Compound Novel Pyrazole Compound GI_Absorption GI Absorption Compound->GI_Absorption Solubility Solubility Compound->Solubility BBB_Perm BBB Permeation Compound->BBB_Perm VDss VDss Compound->VDss hERG hERG Inhibition (Cardiotoxicity) Compound->hERG AMES AMES Test (Mutagenicity) Compound->AMES Hepato Hepatotoxicity Compound->Hepato CYP_Metabolism CYP450 Metabolism (Substrate/Inhibitor) GI_Absorption->CYP_Metabolism Solubility->CYP_Metabolism Clearance Total Clearance CYP_Metabolism->Clearance

Caption: Key ADMETox properties evaluated for a novel compound.

Interpreting the Data: A Holistic Approach

It is crucial to understand that in-silico models are predictive, not definitive.[31][32] The true value of this exercise lies in synthesizing the data from multiple endpoints and tools to build a comprehensive risk-benefit profile for each novel pyrazole compound.

  • A "Good" Candidate: A promising compound would exhibit no Lipinski violations, good predicted solubility and intestinal absorption, appropriate BBB permeability for its intended target (high for a CNS drug, low for a peripheral one), be neither a substrate nor an inhibitor of major CYP enzymes, and show no warnings for AMES, hERG, or hepatotoxicity.

  • A "Bad" Candidate: A compound with multiple Lipinski violations, poor solubility, and positive predictions for AMES mutagenicity and hERG inhibition would be a prime candidate for deprioritization, regardless of its in-vitro potency.

  • The Grey Area: Many compounds will fall in between. For example, a compound might be a weak inhibitor of one CYP isoform. This is not necessarily a deal-breaker but highlights a potential liability that must be monitored and experimentally verified if the compound progresses.

By integrating these computational predictions early, research efforts can be focused on pyrazole derivatives that not only have high biological activity but also possess the pharmacokinetic and safety profiles necessary to become successful drugs.[33] This data-driven approach ultimately enhances the efficiency and success rate of the drug discovery pipeline.

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